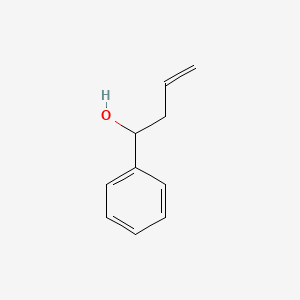
1-苯基-3-丁烯-1-醇
概述
描述
Synthesis Analysis
The synthesis of related compounds involves intricate processes that can include the coordination of elements such as tin to the molecule, resulting in compounds like (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol. Such syntheses demonstrate the chemical flexibility of the 1-phenyl-3-buten-1-ol backbone, allowing for modifications that can lead to a wide array of derivatives with diverse properties (Fu et al., 2010).
Molecular Structure Analysis
X-ray diffraction analysis reveals the intricacies of the molecular structure of derivatives of 1-phenyl-3-buten-1-ol, highlighting the presence of intramolecular coordination that gives rise to distinct geometric configurations. These studies provide valuable insights into how the structure influences the chemical behavior and reactivity of these molecules (Fu et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-phenyl-3-buten-1-ol derivatives can lead to the formation of complex structures, as evidenced by the reaction of phenyl radicals with 1,3-butadiene to form 1,4-dihydronaphthalene. This reaction, taking place under single-collision conditions, showcases the potential of 1-phenyl-3-buten-1-ol derivatives in synthesizing polycyclic aromatic hydrocarbons (PAHs) and related compounds, crucial in various chemical industries (Kaiser et al., 2012).
科学研究应用
酶催化分辨和合成应用:1-苯基-3-丁烯-1-醇已被用于酶催化的分辨。例如,它通过脂肪酶介导的乙酰化高对映选择性地分离,表明其在生产对映纯化合物方面的潜力 (Chalecki, Guibé-Jampé, & Plenkiewicz, 1997)。此外,其衍生物(S)-1-苯基-3-丁烯-1-醇被用作合成抗抑郁药物如(R)-氟西汀和(R)-托莫西汀的构建块 (Bracher & Litz, 1996)。
结构和性质分析:研究已探索与1-苯基-3-丁烯-1-醇相关的化合物的结构性质和合成。例如,合成了(Z)-1-(三苯基锡基)-3-苯基-1-丁烯-3-醇,并通过X射线衍射分析其结构,显示其与锡的分子内配位 (Fu et al., 2010)。
生物燃料生产的代谢工程:在生物燃料领域,通过工程化异戊二烯途径在大肠杆菌中生产了类似1-苯基-3-丁烯-1-醇的化合物如3-甲基-3-丁烯-1-醇,展示了它们作为生物燃料的潜力 (George et al., 2015)。
化学反应和机制:已研究了涉及1-苯基-3-丁烯-1-醇或其衍生物的各种反应,以了解它们的反应性和潜在应用。例如,研究了相关化合物苯基1-(三甲基硅基)丙二烯基硫化物的氢铝化反应,用于生产3-丁烯-1-醇 (Tanaka, Kanemasa, & Tsuge, 1990)。
分析化学和质谱:该化合物已被用于涉及质谱的研究,以了解碎裂模式,这在分析化学中对于识别和表征化合物至关重要 (Smith & Voorhees, 1981)。
催化和化学合成:在催化领域,已进行了关于使用类似3-丁烯-1-醇的相关化合物进行普林斯缩合等反应的研究,展示了它们在生产重要工业化学品中的实用性 (Vasiliadou, Gould, & Lobo, 2017)。
安全和毒理学:已审查了类似4-苯基-3-丁烯-2-醇的衍生物的安全和毒理学特性,特别是在其作为香料成分的使用背景下,突出了理解化合物对健康影响的重要性 (Scognamiglio, Letizia, & Api, 2012)。
安全和危害
作用机制
Target of Action
1-Phenyl-3-buten-1-ol is an aromatic alcohol
Mode of Action
It is known that the compound is an aromatic alcohol, which suggests it may interact with its targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
As an aromatic alcohol, it might be involved in various metabolic processes .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .
Result of Action
As an aromatic alcohol, it may have various effects depending on its specific targets and the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-buten-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
属性
IUPAC Name |
1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVZBXSJFAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873266 | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936-58-3 | |
| Record name | 1-Phenyl-3-buten-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


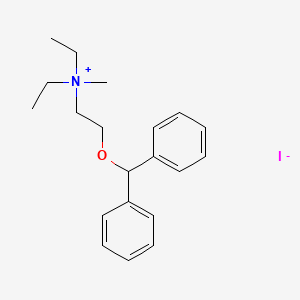
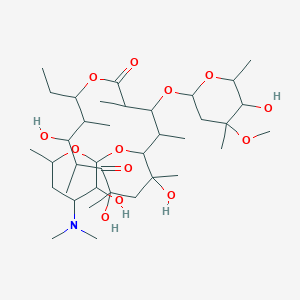
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
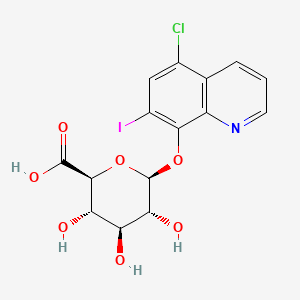
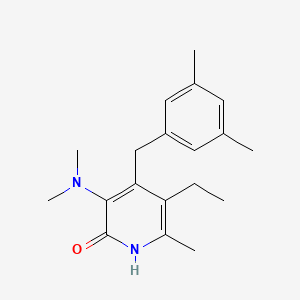
![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)